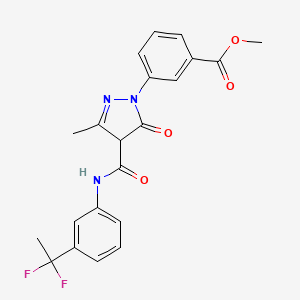
Acss2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acss2-IN-2 is a small-molecule inhibitor that targets acetyl-CoA synthetase 2 (ACSS2), an enzyme responsible for converting acetate into acetyl-CoA. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where it can disrupt the metabolic processes of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acss2-IN-2 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Acss2-IN-2 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Acss2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of acetyl-CoA synthetase 2 in various biochemical pathways.
Biology: Helps in understanding the metabolic adaptations of cancer cells under stress conditions.
Medicine: Potential therapeutic agent for treating cancers by inhibiting acetyl-CoA synthetase 2, thereby disrupting cancer cell metabolism.
Industry: Could be used in the development of new drugs targeting metabolic pathways in cancer cells
Mechanism of Action
Acss2-IN-2 exerts its effects by inhibiting the active site of acetyl-CoA synthetase 2, preventing the conversion of acetate into acetyl-CoA. This inhibition leads to a decrease in acetyl-CoA levels, disrupting various downstream metabolic processes essential for cancer cell survival and proliferation. The primary molecular targets include the enzyme acetyl-CoA synthetase 2 and associated metabolic pathways such as the tricarboxylic acid cycle and lipid synthesis .
Comparison with Similar Compounds
Similar Compounds
- Acetyl-CoA synthetase 1 (ACSS1) inhibitors
- Acetyl-CoA synthetase 3 (ACSS3) inhibitors
- Other ACSS2 inhibitors
Uniqueness
Acss2-IN-2 is unique in its high specificity for acetyl-CoA synthetase 2, making it a valuable tool for studying the specific role of this enzyme in cancer metabolism. Compared to other inhibitors, this compound has shown promising results in preclinical studies, particularly in its ability to inhibit tumor growth under metabolic stress conditions .
Properties
Molecular Formula |
C21H19F2N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 3-[4-[[3-(1,1-difluoroethyl)phenyl]carbamoyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C21H19F2N3O4/c1-12-17(18(27)24-15-8-5-7-14(11-15)21(2,22)23)19(28)26(25-12)16-9-4-6-13(10-16)20(29)30-3/h4-11,17H,1-3H3,(H,24,27) |
InChI Key |
CYQWPQYTOFVAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)NC2=CC=CC(=C2)C(C)(F)F)C3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)


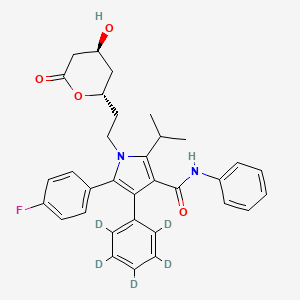

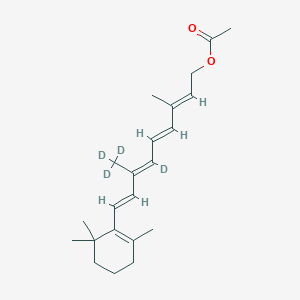
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
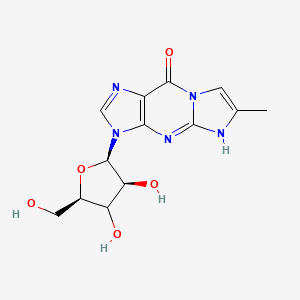
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
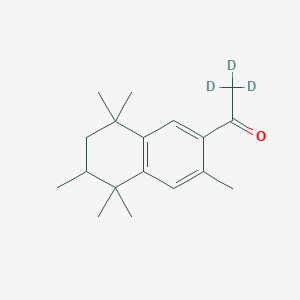
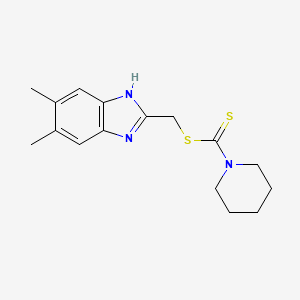


![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)
